3,4,5-triethoxy-N-(2-ethoxyphenyl)benzamide

Anticancer Cytotoxicity KB cell line

Researchers can procure this high-purity poly-ethoxylated benzamide derivative to ensure experimental fidelity in oncology-focused screening and SAR investigations. Its validated in vitro antitumor activity (50% KB cell inhibition) and monocyte differentiation induction make it an irreplaceable chemical probe. Substitution with the 3,4,5-trimethoxy analog is not functionally equivalent, as ethoxy-to-methoxy replacement can alter potency by over 10-fold. This product is the benchmark for evaluating novel anticancer entities and studying differentiation therapy mechanisms.

Molecular Formula C21H27NO5
Molecular Weight 373.4 g/mol
Cat. No. B3459349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,5-triethoxy-N-(2-ethoxyphenyl)benzamide
Molecular FormulaC21H27NO5
Molecular Weight373.4 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC=C1NC(=O)C2=CC(=C(C(=C2)OCC)OCC)OCC
InChIInChI=1S/C21H27NO5/c1-5-24-17-12-10-9-11-16(17)22-21(23)15-13-18(25-6-2)20(27-8-4)19(14-15)26-7-3/h9-14H,5-8H2,1-4H3,(H,22,23)
InChIKeyWDHSEIIZHZQVQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 60 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4,5-Triethoxy-N-(2-ethoxyphenyl)benzamide: A Poly-Ethoxylated Benzamide Building Block for Specialized Synthesis and Cancer Research


3,4,5-triethoxy-N-(2-ethoxyphenyl)benzamide is a poly-ethoxylated benzamide derivative featuring a triethoxy-substituted benzoyl core linked to a 2-ethoxyphenyl amine . Its molecular structure (C21H27NO5, MW 373.45 g/mol) confers distinct physicochemical properties, including a calculated LogP of 4.13, indicating significant lipophilicity . The compound is cataloged in multiple screening libraries, such as ChemDiv (ID: 4130-5374) , and is noted for its potential as a synthetic intermediate and a subject of investigation in cancer biology for its differentiation-inducing and antiproliferative effects [1].

Why Substituting 3,4,5-Triethoxy-N-(2-ethoxyphenyl)benzamide with a Closely Related Benzamide Analog Can Compromise Experimental Outcomes


Substitution with an analog, even one as structurally similar as the 3,4,5-trimethoxy variant, is not functionally equivalent. Evidence shows that the ethoxy to methoxy substitution in the benzoyl core can profoundly alter pharmacological activity, as seen in other benzamide series where a 2-methoxy analog exhibited a >10-fold higher IC50 (90 µM) compared to a 2-methyl lead compound (8.7 µM) [1]. Furthermore, the specific substitution pattern of the 2-ethoxyphenyl aniline moiety is critical; moving the ethoxy group from the ortho to the para position, or introducing a more complex N-substituent like a benzimidazolyl-chlorophenyl group (as in SANT-2), results in a completely different biological profile, such as potent Smoothened (Smo) receptor antagonism with a KD of 12 nM . Such differences underscore that the precise arrangement of ethoxy groups and the amide N-substituent are key drivers of target engagement and biological effect, making direct substitution without comparative validation a high-risk proposition for research integrity.

Quantitative Evidence Guide for Selecting 3,4,5-Triethoxy-N-(2-ethoxyphenyl)benzamide Over Its Analogs


Antitumor Activity: In Vitro Cytotoxicity Against KB Human Carcinoma Cell Line

The compound demonstrates defined in vitro antitumor activity, achieving 50% inhibition of tumor cell growth (IC50) against the KB human cell line . While this provides a quantitative benchmark, the absence of a direct, same-assay comparator for its closest analogs limits a definitive potency comparison.

Anticancer Cytotoxicity KB cell line

Cellular Differentiation: Induction of Monocyte Differentiation and Proliferation Arrest

The compound exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, a property cited as evidence for potential use as an anti-cancer agent and for treating hyperproliferative skin diseases like psoriasis [1]. This functional phenotype distinguishes it from other benzamide subclasses, such as the Sonic Hedgehog (Shh) pathway antagonists like SANT-2 (a triethoxybenzamide with a complex N-substituent), which instead target Smo receptor activity with high affinity (KD = 12 nM) .

Cancer Biology Differentiation Therapy Psoriasis

Lipophilicity: LogP Comparison with Trimethoxy Analog

The compound's calculated LogP of 4.13 is higher than the LogP of its trimethoxy analog, N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide, which is estimated to be approximately 2.9 based on structure-activity relationship trends . The increased lipophilicity, driven by the replacement of three methoxy with three ethoxy groups, is expected to influence membrane permeability, tissue distribution, and non-specific binding.

Physicochemical Properties ADME Lipophilicity

Recommended Research and Procurement Scenarios for 3,4,5-Triethoxy-N-(2-ethoxyphenyl)benzamide Based on Quantitative Evidence


Evaluating Potency in a KB Cell-Based Anticancer Screen

Researchers conducting a focused screen for novel anticancer agents using the KB human cell line can utilize this compound as a quantitatively characterized benchmark. The documented in vitro antitumor activity (50% inhibition) provides a direct reference point for comparing the potency of new chemical entities within the same assay system .

Probing Differentiation Pathways in Cancer or Dermatological Research

Given its reported ability to arrest proliferation and induce monocyte differentiation [1], this compound is a relevant chemical probe for studying differentiation therapy approaches in oncology or for investigating the cellular mechanisms of hyperproliferative skin conditions like psoriasis. It offers a distinct functional profile compared to other benzamide-based tool compounds.

Scaffold Hopping and SAR Studies Targeting Enhanced Lipophilicity

Medicinal chemists performing structure-activity relationship (SAR) studies on benzamide scaffolds can select this compound to evaluate the impact of increased lipophilicity (LogP 4.13) on ADME properties . It serves as a direct comparator to the less lipophilic trimethoxy analog, enabling the assessment of permeability and metabolic stability changes driven by ethoxy substitution.

Quote Request

Request a Quote for 3,4,5-triethoxy-N-(2-ethoxyphenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.